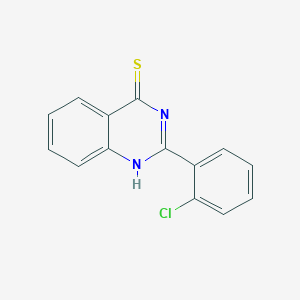

2-(2-chlorophenyl)quinazoline-4(3H)-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-1H-quinazoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2S/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJJMAINUWVBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407281 | |

| Record name | 2-(2-chlorophenyl)quinazoline-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18590-76-6 | |

| Record name | 2-(2-chlorophenyl)quinazoline-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Chlorophenyl Quinazoline 4 3h Thione and Analogues

Strategic Approaches to Quinazoline-4(3H)-thione Core Synthesis

The formation of the 2-(2-chlorophenyl)quinazoline-4(3H)-thione core can be approached through a multi-step process, typically involving the initial synthesis of the corresponding quinazolin-4(3H)-one, followed by a thionation step. The efficiency of these steps can be significantly influenced by the chosen heating method.

Conventional Heating Synthesis Protocols

The traditional synthesis of the precursor, 2-(2-chlorophenyl)quinazolin-4(3H)-one, often begins with the acylation of anthranilic acid. In a typical procedure, anthranilic acid is reacted with 2-chlorobenzoyl chloride in a solvent such as pyridine (B92270). This initial reaction forms a 2-(2-chlorobenzamido)benzoic acid intermediate, which then undergoes dehydrative cyclization upon heating to yield 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one. This benzoxazinone (B8607429) is a key intermediate.

Conversion of the benzoxazinone to the quinazolinone scaffold is achieved by reacting it with a nitrogen source. For instance, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. This step typically requires prolonged heating under reflux conditions. One study reported that the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one via conventional heating required a reaction time of 10 hours, affording a yield of 79%. nih.govrsc.org

To obtain the target thione, the precursor 2-(2-chlorophenyl)quinazolin-4(3H)-one is then subjected to a thionation reaction. This is commonly achieved using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a suitable high-boiling solvent such as toluene (B28343) or xylene, heated at reflux for several hours.

Microwave-Assisted Synthesis Enhancements and Efficiency Analysis

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This methodology has been successfully applied to the synthesis of quinazoline (B50416) derivatives.

In the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one from the benzoxazinone intermediate, the use of microwave irradiation dramatically reduces the reaction time. A comparative study demonstrated that while conventional heating required 10 hours, the microwave-assisted method, using a power of 800 watts, completed the reaction in just 5 minutes. nih.govrsc.org Furthermore, the yield was improved from 79% with conventional heating to 87% with microwave irradiation. nih.govrsc.org This highlights the significant enhancement in efficiency offered by microwave technology for the synthesis of this quinazoline core.

The subsequent thionation step can also be accelerated using microwave irradiation, reducing the time required for the conversion of the carbonyl group to a thiocarbonyl.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one nih.govrsc.org

| Method | Reaction Time | Yield |

| Conventional Heating (Reflux) | 10 hours | 79% |

| Microwave Irradiation (800 W) | 5 minutes | 87% |

Alternative Cyclization and Thionation Pathways

Beyond the standard two-step synthesis involving a quinazolinone intermediate, alternative pathways exist for the construction of the quinazoline-4(3H)-thione core. One such strategy involves the direct cyclization of a thioamide precursor. For example, 2-aminobenzothioamide can be reacted with an appropriate aldehyde in a catalyst-free reaction in water to yield 2-aryl-1,2-dihydroquinazolin-4(1H)-thiones. nih.govresearchgate.net The subsequent oxidation of the dihydroquinazoline (B8668462) would lead to the desired aromatic quinazoline-4(3H)-thione.

Another approach involves the use of isatoic anhydride (B1165640). Multi-component reactions involving isatoic anhydride, an amine, and an orthoester under solvent-free conditions can provide 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. researchgate.net The subsequent thionation of this product provides the corresponding thione.

The thionation of the carbonyl group at position 4 is a critical transformation. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide) is a mild and effective reagent for this purpose, often preferred over the harsher phosphorus pentasulfide (P₄S₁₀). researchgate.netlmaleidykla.lt The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then collapses to form the thiocarbonyl and a stable P=O bond. researchgate.net The combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) has also been reported as an efficient system for the thionation of amides and lactams, offering yields comparable or superior to Lawesson's reagent. rsc.org

Precursors and Starting Material Diversity in Synthesis

A common and versatile precursor is anthranilic acid (2-aminobenzoic acid). As previously described, it can be acylated with 2-chlorobenzoyl chloride to initiate the sequence towards the quinazolinone intermediate. mdpi.com Substituted anthranilic acids can also be employed to introduce functional groups onto the benzo portion of the quinazoline ring.

Isatoic anhydride is another key starting material. It can undergo ring-opening followed by cyclization in one-pot procedures to form the quinazolinone ring. researchgate.netrsc.org For instance, the reaction of isatoic anhydride with amines and orthoesters is a powerful method for generating 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net

2-Aminobenzonitriles serve as alternative precursors. They can react with anilines in the presence of a Lewis acid to form 2-amino-N-arylbenzamidines, which can then be cyclized. lmaleidykla.lt Furthermore, 2-aminobenzonitriles can react with carbon dioxide in water without a catalyst to form quinazoline-2,4(1H,3H)-diones, which could then be selectively thionated. youtube.comorganic-chemistry.org

For direct thione synthesis, 2-aminobenzothioamides are valuable precursors. These can be prepared from the corresponding 2-aminobenzonitriles by thionation with sodium hydrosulfide. nih.gov The subsequent condensation of the 2-aminobenzothioamide with 2-chlorobenzaldehyde would provide a direct route to the target compound, likely proceeding through a dihydroquinazoline intermediate that is subsequently oxidized.

Derivatization Strategies and Functionalization at Key Positions

Further structural diversity can be achieved through the derivatization of the pre-formed this compound scaffold.

Modification at the C-2 Phenyl Moiety

The chloro-substituent on the C-2 phenyl ring offers a handle for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a powerful method for forming new carbon-carbon bonds. In this reaction, the chloro group on the phenyl ring can be coupled with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of a library of novel analogues. The choice of palladium catalyst, ligands, base, and solvent system is crucial for the success of the coupling reaction.

For example, a palladium(II) acetate/triphenylphosphine catalyst system with a base like potassium carbonate could be employed to couple an arylboronic acid with the this compound. This would replace the chlorine atom with a new aryl group, significantly altering the steric and electronic properties of the molecule.

Substitutions on the Quinazoline Ring System

The quinazoline ring is a versatile scaffold that allows for various substitution reactions, enabling the synthesis of a wide array of derivatives with diverse properties. The reactivity of the this compound core is characterized by the presence of several potential reaction sites on the heterocyclic and fused benzene (B151609) rings. Key transformations include electrophilic and nucleophilic substitutions, with the outcomes often dictated by the nature of the reagents and reaction conditions.

The thione moiety in 2-arylquinazoline-4(3H)-thiones introduces ambident nucleophilic character, with potential sites for alkylation at the sulfur (S4) and nitrogen (N3) atoms. The regioselectivity of these reactions is influenced by the "hardness" or "softness" of the alkylating agent and the polarity of the solvent, in accordance with Hard and Soft Acids and Bases (HSAB) theory.

Studies on the methylation of 2-phenylquinazoline-4-thion, a close analogue of the title compound, demonstrate this principle. e3s-conferences.org The reaction with "soft" methylating agents like methyl iodide tends to favor the formation of the S-alkylated product, 4-(methylthio)-2-phenylquinazoline. Conversely, "hard" alkylating agents such as dimethyl sulfate (B86663) lead preferentially to the N-alkylated product, 3-methyl-2-phenylquinazoline-4(3H)-thione. e3s-conferences.org The solvent also plays a crucial role; an increase in solvent polarity generally favors the formation of the N3-alkylated product. e3s-conferences.org For instance, in non-polar or dipolar aprotic solvents like DMF and acetonitrile, the N3-methyl product is formed exclusively. e3s-conferences.org

Similar behavior is observed in the alkylation of 2-methylquinazoline-4-thione with propyl iodide. The reaction can yield a mixture of N3- and S4-propylated products, with the ratio depending on the solvent and temperature. tiiame.uzaip.org The formation of the ambident anion under the influence of a base like sodium hydride delocalizes the negative charge over the S4-C4-N3 system, making both sites accessible to electrophiles. tiiame.uzaip.org

Table 1: Alkylation of 2-Phenylquinazoline-4-thion Analogues

| Substrate | Alkylating Agent | Solvent | Conditions | Product(s) | Reference |

|---|---|---|---|---|---|

| 2-Phenylquinazoline-4-thion | Methyl Iodide (soft) | Ethanol | Heating | Mainly S4-alkylation | e3s-conferences.org |

| 2-Phenylquinazoline-4-thion | Dimethyl Sulfate (hard) | Dioxane-1,4 | 80-90°C | Increased yield of N3-alkylation | e3s-conferences.org |

| 2-Phenylquinazoline-4-thion | Methyl Iodide | DMF / Acetonitrile | - | Exclusively N3-alkylation | e3s-conferences.org |

| 2-Methylquinazoline-4-thione | Propyl Iodide | DMF / DMSO | 20°C and 80-90°C | Mixture of N3 and S4 products | tiiame.uz |

| 2-Methylquinazoline-4-thione | Propyl Iodide | Ethanol / Acetonitrile | 80-90°C | High yield of S4 product | tiiame.uz |

Direct halogenation of the quinazoline ring system typically occurs as an electrophilic aromatic substitution on the fused benzene ring. Research on 2,3-dihydro-4(1H)-quinazolinones has shown that bromination and chlorination reactions using reagents like N-bromosuccinimide (NBS), bromine in triethylamine (B128534) (Br2/Et3N), or N-chlorosuccinimide (NCS) lead to substitution at the C-6 and C-8 positions. semanticscholar.org This suggests that the benzene portion of the this compound scaffold is susceptible to similar electrophilic attack, which would yield 6- and/or 8-halogenated derivatives. The incorporation of halogen atoms can significantly alter the electronic properties and biological activity of the molecule. semanticscholar.org

Substitution at the N3 position can also be achieved through amination. For instance, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one has been accomplished by reacting 2-(2-chlorophenyl)-4H-benzo[d] e3s-conferences.orgmdpi.comoxazin-4-one with hydrazine hydrate. This process involves the nucleophilic attack of hydrazine on the carbonyl group of the benzoxazinone ring, followed by intramolecular cyclization to form the N-amino quinazolinone derivative. This methodology highlights a viable route to introduce an amino group at the N3 position of the quinazoline core, starting from an oxo-analogue of the title compound.

Furthermore, direct C-H amination has been reported for 2,4-diarylquinazolines. A rhodium-catalyzed reaction using N-fluorobenzenesulfonimide as the amino source allows for regioselective amidation of the aryl ring at the 2-position. While this example involves a diarylquinazoline, it points to advanced catalytic methods that could potentially be adapted for the functionalization of the 2-(2-chlorophenyl) group in the target compound.

Derivatization can also occur on substituents attached to the quinazoline core. For example, amidation reactions have been performed on acetic acid side chains introduced at the N3 position of a 2-phenyl-4-oxo-quinazoline, leading to a variety of N-substituted acetamides. sapub.org

Preclinical Pharmacological Profile

In Vitro and In Vivo Antimicrobial Activity

Quinazoline (B50416) derivatives are known for their antimicrobial properties. eco-vector.comnih.govsemanticscholar.org Studies on various 2-substituted quinazolin-4(3H)-thiones have demonstrated their potential as antibacterial and antifungal agents. nih.gov For instance, some derivatives have shown significant activity against strains like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. nih.gov The introduction of a halogenated phenyl ring at the 2-position, as in this compound, is often associated with enhanced antimicrobial efficacy. nih.gov

Anticonvulsant Potential

The quinazolinone scaffold is a well-established pharmacophore for anticonvulsant activity. mdma.chnih.gov The sedative-hypnotic drug methaqualone, a 2-methyl-3-o-tolyl-4(3H)-quinazolinone, is a notable example. mdma.chnih.gov Research has shown that modifications at the 2 and 3 positions of the quinazolinone ring can significantly influence anticonvulsant potency. nih.gov Specifically, the presence of an aryl group at the 3-position, such as a chlorophenyl group, has been shown to confer good protection against seizures in preclinical models. mdma.ch While direct studies on the anticonvulsant activity of this compound are specific, the structural analogy to known anticonvulsants suggests its potential in this area.

Analgesic and Anti-inflammatory Effects

Quinazoline derivatives have also been extensively investigated for their analgesic and anti-inflammatory properties. nih.govtsijournals.comiosrjournals.org Several novel 2-phenyl-3-substituted quinazolin-4(3H)-ones have exhibited significant analgesic and anti-inflammatory activities, in some cases exceeding that of the standard drug diclofenac (B195802) sodium. nih.gov The anti-inflammatory action is often linked to the inhibition of inflammatory mediators like prostaglandins. tsijournals.com The structural features of this compound align with those of other quinazolines that have demonstrated these effects.

Computational Chemistry and Theoretical Insights into 2 2 Chlorophenyl Quinazoline 4 3h Thione

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-(2-chlorophenyl)quinazoline-4(3H)-thione. These methods provide insights into the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization

HOMO-LUMO Orbital Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net A larger gap suggests higher stability and lower reactivity.

While specific HOMO-LUMO energy values for this compound have not been reported, studies on similar quinazolinone derivatives provide insight. For example, calculations on other heterocyclic compounds demonstrate that the distribution of HOMO and LUMO orbitals can reveal the sites most likely to be involved in electron donation and acceptance, respectively. researchgate.net This analysis is critical for predicting how the molecule will interact with other species and for understanding its UV-Vis absorption properties, which are governed by electronic transitions between these orbitals.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed picture of charge transfer within a molecule, which can be crucial for understanding its stability and reactivity. NBO analysis examines the delocalization of electron density from occupied Lewis-type NBOs to unoccupied non-Lewis NBOs. The stabilization energies associated with these interactions, particularly E(2), quantify the extent of intramolecular charge transfer.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule. The MEP surface illustrates the charge distribution around a molecule, with different colors representing regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack).

An MEP map for this compound would highlight the electronegative sulfur and nitrogen atoms as likely sites for electrophilic interaction, while hydrogen atoms attached to the aromatic rings would be expected to show positive potential. While a specific MEP map for this compound is not published, a study on quinazoline (B50416) and its derivatives shows the general charge distribution, with red areas of high polarity around the carbonyl and nitrogen atoms. mdpi.com This information is instrumental in predicting how the molecule will interact with biological receptors and other molecules.

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. Computational methods can be used to predict the NLO properties of a molecule by calculating its polarizability and hyperpolarizability. An inverse relationship has been observed between the first hyperpolarizability and the HOMO-LUMO gap in some thioxo-thiazolidinone derivatives. researchgate.net

There are currently no published studies on the predicted NLO properties of this compound. However, theoretical investigations into other chalcone (B49325) and pyrimidine (B1678525) derivatives have demonstrated the utility of quantum chemical calculations in identifying promising NLO candidates. ripublication.comnih.gov Such studies typically involve calculating parameters like dipole moment, polarizability, and first and second-order hyperpolarizability to assess the NLO response. ripublication.com

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In a study involving 2-alkyl(aryl)-quinazolin-4(3H)-thiones, including 2-(2-chlorophenyl)-3H-quinazoline-4-thione, in silico molecular docking was performed against dihydrofolate reductase (DHFR) and casein kinase 2 (CK2) kinase. researchgate.netnih.gov However, the results showed no correlation with the in vitro antimicrobial and anticancer properties, suggesting that the biological activity may occur through other pathways. researchgate.netnih.gov

In contrast, numerous studies on other quinazolinone derivatives have demonstrated successful docking with various protein targets, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.orgnih.govnih.gov These studies often show a good correlation between docking scores and experimental biological activity. For instance, novel quinazolin-4(3H)-one derivatives have been identified as potent VEGFR-2 inhibitors, with docking studies revealing key interactions with amino acid residues such as Glu883 and Asp1044. nih.gov Similarly, other quinazolinone analogs have shown promise as EGFR inhibitors. bohrium.comnih.gov

Table of Docking Studies on Related Quinazolinone Derivatives

| Compound Class | Target Receptor | Key Findings |

| Quinazolin-4(3H)-one derivatives | VEGFR-2 | Promising cytotoxic activity and VEGFR-2 inhibition, with docking showing binding to key amino acids. nih.gov |

| Quinazolin-4(3H)-ones | VEGFR-2 | Identified as potential inhibitors with good binding interactions in the active site. nih.gov |

| S-Alkylated quinazolin-4(3H)-ones | EGFR/VEGFR-2 | Dual inhibitory activity observed, with docking and dynamic simulations confirming binding modes. rsc.org |

| Quinazoline-based thiazole (B1198619) derivatives | EGFR | Synthesized compounds showed potent activity against cancer cell lines, supported by docking studies. nih.gov |

These findings suggest that the quinazoline scaffold is a promising framework for designing inhibitors of various protein kinases, and further docking studies of this compound against a broader range of targets could be beneficial.

Binding Affinity Prediction with Target Biomolecules

Molecular docking studies are instrumental in predicting the binding affinity between a ligand, such as a quinazolinone derivative, and a target protein. This affinity is often quantified by metrics like binding energy (in kcal/mol), inhibition constants (Kᵢ), or the half-maximal inhibitory concentration (IC₅₀). Lower values for these metrics typically indicate a stronger and more favorable interaction.

Computational studies on a variety of thioxoquinazolinone and quinazolinone derivatives have predicted favorable binding to several important biological targets. For instance, derivatives have shown potential as inhibitors of enzymes crucial in cancer and other diseases, such as cyclin-dependent kinases (CDKs), carbonic anhydrases (CAs), PARP-1, and receptor tyrosine kinases like EGFR and VEGFR-2. scispace.comdoaj.orgnih.govnih.govnih.gov

One study performed molecular docking of thioxoquinazoline derivatives with human cyclin-dependent kinase 2 (CDK2), butyrylcholinesterase, and the human gamma-aminobutyric acid (GABA) receptor, revealing favorable docking free energies and interactions. scispace.comdoaj.org Another research effort focused on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.gov The results showed that several of these compounds act as potent and selective inhibitors, with Kᵢ values in the nanomolar range. nih.gov

Furthermore, molecular docking was used to evaluate quinazoline derivatives as potential PARP-1 inhibitors, with the most potent compounds exhibiting binding energies between -12.52 and -12.87 kcal/mol, indicating a high affinity for the target. nih.gov In the context of anti-inflammatory research, novel 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives were evaluated as inhibitors of cyclooxygenase (COX) enzymes, with some compounds showing selective inhibition of COX-2. researchgate.net

The table below summarizes the predicted binding affinities of various quinazolinone derivatives with their respective biomolecular targets as reported in recent literature.

| Compound Class/Derivative | Target Biomolecule | Binding Affinity Metric & Value |

| Quinazoline-oxymethyltriazole derivatives | PARP-1 | Binding Energy: -12.61 to -12.87 kcal/mol |

| S-Alkylated quinazolin-4(3H)-one (Compound 4) | EGFR / VEGFR-2 | IC₅₀: 1.50–5.86 µM |

| S-Alkylated quinazolin-4(3H)-one (Compound 20) | EGFR / VEGFR-2 | IC₅₀: 4.42–6.39 µM |

| 2-((2-oxo-2-phenylethyl)thio)quinazolinone derivative (Cmpd 2) | human Carbonic Anhydrase IX (hCA IX) | Kᵢ: 40.7 nM |

| 2-((2-oxo-2-phenylethyl)thio)quinazolinone derivative (Cmpd 4) | human Carbonic Anhydrase IX (hCA IX) | Kᵢ: 13.0 nM |

| 2-((2-oxo-2-phenylethyl)thio)quinazolinone derivative (Cmpd 4) | human Carbonic Anhydrase XII (hCA XII) | Kᵢ: 10.8 nM |

| 3-(4-chlorophenyl)-2-(substituted)quinazolinone (Cmpd 6g) | Cyclooxygenase-2 (COX-2) | IC₅₀: 1.2 µM |

| 3-(4-chlorophenyl)-2-(substituted)quinazolinone (Cmpd 6f) | Cyclooxygenase-2 (COX-2) | IC₅₀: 1.6 µM |

This table presents data for various derivatives of the quinazolinone and thioxoquinazolinone scaffold to illustrate the binding potential of this class of compounds.

Ligand Conformation and Interaction Analysis within Binding Sites

Beyond predicting if a molecule will bind, computational analysis reveals how it binds. Understanding the specific conformation of the ligand and its network of interactions within the protein's binding site is key to structure-based drug design. These interactions typically include hydrogen bonds, hydrophobic interactions, pi-stacking, and electrostatic forces.

For thioxoquinazoline derivatives, docking studies have elucidated these crucial interactions. For example, when docked into the human butyrylcholinesterase active site, a quinazoline derivative showed a hydrogen donor interaction between its amine group and the amino acid residue Asp70, as well as a hydrogen acceptor interaction involving the keto group and His438. scispace.com In another model with the GABA receptor, a side chain donor interaction was observed between Glu155 and the bridging sulphur atom of the ligand. scispace.com

In studies of S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives as carbonic anhydrase inhibitors, specific interactions were identified that contribute to their potency and selectivity. nih.gov For one highly selective inhibitor (compound 17), the carbonyl group on the quinazoline ring formed a stabilizing hydrogen bond with the residue Ser132 of CA XII. nih.gov Additionally, the quinazoline core of the same compound engaged in favorable hydrophobic binding with Lys67, while its trimethoxybenzamide group was accommodated in a polar pocket that included Ser132 and Thr133. nih.gov

These detailed interaction analyses provide a structural basis for the observed binding affinities and guide further chemical modifications to enhance potency and selectivity. The table below outlines the specific molecular interactions observed between quinazolinone derivatives and amino acid residues within the binding sites of their target proteins.

| Compound Class/Derivative | Target Biomolecule | Interacting Amino Acid Residues | Type of Interaction |

| Thioxoquinazoline Derivative | Human Butyrylcholinesterase | Asp70, His438, Tyr332 | Hydrogen donor, Hydrogen acceptor, Hydrogen-arene |

| Thioxoquinazoline Derivative | Human GABA Receptor | Glu155 | Side chain donor |

| S-substituted 2-mercaptoquinazolin-4(3H)-one (Cmpd 17) | Carbonic Anhydrase XII (CA XII) | Ser132, Lys67, Thr133 | Hydrogen bonding, Hydrophobic interaction, Polar pocket accommodation |

This table details specific interactions for derivatives of the core quinazolinone structure, providing insight into the binding modes of this chemical family.

Antimicrobial Efficacy Investigations

The antimicrobial potential of quinazolin-4(3H)-one and its thio-analogue derivatives has been extensively explored, revealing a broad spectrum of activity against various pathogenic microorganisms.

Analogues of this compound have demonstrated notable antibacterial efficacy. For instance, a series of 2-phenyl-3-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their in-vitro antibacterial activity. Potent activity was observed for certain derivatives against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) as low as 0.1-0.2 µg/mL. vensel.org In another study, 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one, a structurally related compound, showed significant antibacterial activity against Proteus vulgaris and Bacillus subtilis. nih.gov The incorporation of a 3-arylideneamino substituent into the 2-phenylquinazolone system has also been shown to enhance antibacterial activity. nih.gov

Table 1: Antibacterial Activity of Selected Quinazolinone Analogues

| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-phenyl-3-substituted quinazolin-4(3H)-one (QIj, QIIf) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.1-0.2 | vensel.org |

| 2-phenyl-3-substituted quinazolin-4(3H)-one (QIa-d, QIl-m, QIIId, QIIIe-f) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.5-2.0 | vensel.org |

| 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9h) | P. vulgaris | 1.2 cm (zone of inhibition) | nih.govnih.gov |

| 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9h) | B. subtilis | 1.0 cm (zone of inhibition) | nih.govnih.gov |

The antifungal properties of quinazolinone analogues have also been a subject of investigation. Studies have shown that these compounds can be effective against fungal pathogens such as Candida albicans and Aspergillus niger. vensel.orgsemanticscholar.org Certain 2-phenyl-3-substituted quinazolin-4(3H)-one derivatives displayed potent antifungal activity with MIC values in the range of 0.1-0.2 µg/mL. vensel.org The introduction of an electron-withdrawing group on the 4(3H)-quinazolinone scaffold has been found to be beneficial for improving antifungal activity. nih.gov Furthermore, a series of 3-substituted-4(3H)-quinazolinones carrying a halogen at the 7-position exhibited high in-vitro activity against filamentous fungi. acs.org

Table 2: Antifungal Activity of Selected Quinazolinone Analogues

| Compound/Analogue | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-phenyl-3-substituted quinazolin-4(3H)-one (QIc, QIIb, QIIIf) | C. albicans, A. niger | 0.1-0.2 | vensel.org |

| 2-phenyl-3-substituted quinazolin-4(3H)-one (QIc-e, QIg, QIm-n, QIId, QIIIb, QIIIe) | C. albicans, A. niger | 0.5-2.0 | vensel.org |

| 2-Methyl-4(3H)-quinazolinone | C. albicans | Good activity | semanticscholar.org |

The proposed mechanism for the antimicrobial action of some quinazolinone derivatives involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in microbial metabolism. vensel.org Docking studies have suggested that these compounds can fit well into the active binding domain of the target protein, leading to its inhibition. vensel.org

Structure-activity relationship (SAR) studies have provided insights into the structural requirements for the antimicrobial activity of quinazolinone analogues. It has been observed that the nature of the substituent at the 3-position of the quinazolinone ring plays a crucial role in determining the antibacterial and antifungal potency. vensel.orgnih.gov For instance, the presence of electron-donating or electron-withdrawing groups on the 2-phenyl-3-substituted quinazolin-4(3H)-one scaffold can influence the antimicrobial spectrum. vensel.org The introduction of a halogen at the 7-position of the quinazolinone ring has been shown to enhance antifungal activity. acs.org

Anticancer and Antiproliferative Potential

In addition to their antimicrobial effects, quinazolinone derivatives, including those structurally related to this compound, have demonstrated significant potential as anticancer agents.

Several studies have reported the cytotoxic effects of quinazolinone analogues against a panel of human cancer cell lines. A notable study on 2-sulfanylquinazolin-4(3H)-one derivatives revealed that a compound substituted with a 4-chlorophenyl group at position 3 (compound 5d) was the most cytotoxic derivative against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), triple-negative breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. nih.gov The IC50 values for this compound were comparable to the standard drug doxorubicin. nih.gov Another study on quinazolinone-1,3,4-oxadiazole conjugates showed that a compound bearing a 4-chlorophenyl moiety exhibited cytotoxic activity against MCF-7 and HeLa cell lines. nih.gov Furthermore, various quinazolinone derivatives have shown cytotoxic effects against leukemia cell lines.

Table 3: In Vitro Cytotoxicity of Selected Quinazolinone Analogues

| Compound/Analogue | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) with 4-chlorophenyl at position 3 | HepG2 | 7.10 | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) with 4-chlorophenyl at position 3 | MCF-7 | 2.48 | nih.gov |

| Quinazolinone-1,3,4-oxadiazole conjugate with 4-chlorophenyl | MCF-7 | ~50% cell viability reduction at 100 µM | nih.gov |

| 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(4-chlorophenyl) quinazolin-4(3H)-one | MCF-7 | 70.74% inhibition of cell growth | researchgate.net |

| Morpholine substituted quinazoline derivative (AK-10) | MCF-7 | 3.15 | rsc.org |

Inhibition of Key Oncogenic Enzymes (e.g., Thymidylate Synthase, Dihydrofolate Reductase, CK2 Kinase)

Analogues of this compound have demonstrated inhibitory activity against several key enzymes implicated in cancer progression.

Thymidylate Synthase (TS): Thymidylate synthase is a crucial enzyme in the synthesis of DNA, making it a key target for anticancer therapies. Studies on 4-thio-5,8-dideazafolic acid analogues, which are structurally related to quinazoline-4(3H)-thiones, have shown that the replacement of the 4-oxo group with a 4-thio group does not diminish the inhibitory effect on TS. nih.gov However, the introduction of a methylthio substituent at this position was found to significantly impair TS inhibition. nih.gov Further research into quinazolinone antifolates revealed that modifications to the C2-substituent could yield potent TS inhibitors with good cell growth inhibition (IC50 values between 0.1-1 µM). nih.gov These findings suggest that the thione moiety is tolerated and that the C2 position is critical for optimizing activity against TS. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is another essential enzyme in the folate pathway, and its inhibition disrupts DNA synthesis. Certain quinazolinone derivatives have been specifically designed and synthesized as DHFR inhibitors. nih.gov For instance, in one study, compound 3e was identified as a more potent inhibitor of Escherichia coli DHFR (EcDHFR) than the standard drug trimethoprim, with an IC50 value of 0.158 µM. nih.gov This compound also inhibited human DHFR with an IC50 of 0.527 µM and demonstrated potent cytotoxic activity against the CCRF-CEM leukemia cell line. nih.gov In contrast, another study involving in silico molecular docking of different 2-alkyl(aryl)-quinazolin-4(3H)-thiones against DHFR found no correlation with their in vitro anticancer properties, suggesting that their mechanism of action may involve other biological pathways. nih.gov

CK2 Kinase and other Cyclin-Dependent Kinases (CDKs): Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. While direct inhibition of Casein Kinase 2 (CK2) by this compound analogues is not extensively documented, related quinazolinone structures have been investigated. In silico docking studies have been performed for CK2 kinase, although they did not show a correlation with in vitro anticancer results for the tested compounds. nih.gov

However, significant findings have been reported for other related kinases, such as Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. A series of quinazolinone-based derivatives were developed as CDK2 inhibitors, with compounds 5c and 8a showing excellent growth inhibition against the MDA-MB-435 melanoma cell line. nih.gov

Apoptosis Induction and Cell Cycle Modulation Studies

A primary mechanism through which quinazoline analogues exert their anticancer effects is the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

Several studies have confirmed the pro-apoptotic capabilities of this class of compounds. nih.gov For example, two quinazoline-sulfonamide derivatives, 4d and 4f , were found to be potent inducers of apoptosis in MCF-7 breast cancer cells. nih.gov Flow cytometry analysis revealed that these compounds mediate apoptosis and cause the cell cycle to arrest in the G1 phase. nih.gov Similarly, a potent dual EGFR/VEGFR-2 inhibitor, compound 4 , induced apoptosis in 46.53% of HCT-116 cancer cells and also caused cell cycle cessation at the G1 phase. nih.gov

Further investigations into DHFR inhibitors showed that compound 3e led to a significant increase in the percentage of apoptotic cells (from 2.03% to 48.51%) and caused cell cycle arrest primarily at the S phase in CCRF-CEM cells. nih.gov In the context of CDK2 inhibition, compound 5c was shown to halt the cell cycle at the S and G2/M phases, consistent with its role as a CDK2 inhibitor. nih.gov

SAR for Anticancer Activity and Structural Optimization

Structure-Activity Relationship (SAR) studies are vital for optimizing the anticancer potency of quinazoline analogues. The pharmacological activity is highly dependent on the nature and position of substituents on the quinazoline ring system. nih.gov

Substituents at the 2, 3, 6, and 8-positions have been identified as significant determinants of pharmacological activity. nih.gov

For dual EGFR/VEGFR-2 inhibitory activity, the optimal structure in one series involved a 4-methylphenyl group at the N3-position of the quinazolinone core and an unsubstituted phenyl on a urea (B33335) group at the 2-position , as seen in the highly potent compound 4 . nih.gov

In a series of 2-substituted quinazolines, a 2-methoxyphenyl substitution combined with a basic side chain resulted in a remarkable antiproliferative profile. It was noted that demethylation of the methoxy (B1213986) group or increasing the length of the side chain diminished the activity. nih.gov

For quinazoline-2,4(1H, 3H)-dione derivatives, a chlorophenethylureido substituent at the 7-position was found to be crucial for activity. The most potent compounds in this series had o- or m-chlorophenethyl substitutions at the 3-position . nih.gov

Enzyme Inhibition Profiles

Analogues of this compound have been profiled against various enzymes, revealing specific and sometimes selective inhibitory activities.

Carbonic Anhydrase (CA) Isoform Inhibition (CA I, II, IX, XII)

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and are considered important anticancer targets.

A novel series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, which are derivatives of 2-mercaptoquinazolin-4(3H)-one, were evaluated for their inhibitory activity against four human (h) CA isoforms: hCA I, II, IX, and XII. nih.gov Many of the synthesized compounds effectively inhibited these isoforms. nih.gov Notably, compounds 2 and 4 from this series demonstrated efficient and selective inhibition of the tumor-associated isoforms hCA IX and hCA XII, with Kᵢ values in the nanomolar range. nih.gov Other quinazolinone analogues have also been shown to be competitive inhibitors of hCA II. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Selected Quinazolinone Analogues

| Compound | Target Isoform | Inhibition Constant (Kᵢ) |

|---|---|---|

| 2 | hCA IX | 40.7 nM |

| 2 | hCA XII | 13.0 nM |

| 4 | hCA IX | 8.0 nM |

| 4 | hCA XII | 10.8 nM |

| 4d | hCA-II | 14.25 µM |

Selectivity Assessment of CA Inhibitors

Selectivity is a critical factor in drug design to minimize off-target effects. For the quinazolinone-based CA inhibitors, significant selectivity for the cancer-related isoforms hCA IX and XII over the cytosolic isoforms hCA I and II has been achieved.

For example, compounds from the 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide series showed high selectivity. nih.gov Compounds 4 and 5 were particularly selective, with compound 4 showing a 95-fold greater selectivity for hCA IX over hCA I and a 23-fold selectivity over hCA II. nih.gov For hCA XII, compound 4 was 70-fold more selective against hCA I and 17-fold more selective against hCA II. nih.gov This highlights the potential to develop highly specific inhibitors based on the 2-mercaptoquinazolin-4(3H)-one scaffold.

Other Relevant Enzyme Targets and Inhibition Mechanisms

Beyond the enzymes already discussed, the versatility of the quinazoline scaffold allows its derivatives to target other key enzymes involved in cancer.

EGFR and VEGFR-2: As mentioned, a series of 2-thioquinazolin-4(3H)-ones were developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinases, both of which are crucial drivers of tumor growth and angiogenesis. nih.gov

Tubulin Polymerization: Some quinazolinone analogues have been identified as broad-spectrum cytotoxic agents that interfere with tubulin polymerization. rsc.org Molecular modeling suggests these compounds interact with the colchicine (B1669291) binding pocket on tubulin, thereby disrupting microtubule dynamics, which is essential for mitosis. rsc.org

Other Significant Biological Activities

Beyond the more commonly studied applications, analogues of this compound have been investigated for a variety of other important biological effects. These studies have unveiled the potential of this chemical scaffold in diverse therapeutic and agricultural domains.

Anti-inflammatory Investigations

Analogues of this compound have been evaluated for their anti-inflammatory properties, often showing promising results. The structural modifications on the quinazoline core play a crucial role in modulating this activity. For instance, the presence of a chlorophenyl group has been associated with enhanced anti-inflammatory effects. nih.gov

In a study involving a series of 2-methyl-6-substituted quinazolin-4-ones, the introduction of a p-chlorophenyl group at the 3-position of a thiazolidinone ring attached to the quinazoline core resulted in significant anti-inflammatory activity. nih.gov Specifically, the compound 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one demonstrated a notable 32.5% inhibition of edema in a carrageenan-induced paw edema model in rats. nih.gov This highlights the potential of incorporating both a chlorophenyl moiety and a thiazolidinone ring to enhance the anti-inflammatory profile of quinazolinone-based compounds.

Furthermore, research has indicated that thiazolidinone derivatives of quinazolinones are generally more active as anti-inflammatory agents compared to their azetidinone counterparts. nih.gov This suggests that the nature of the heterocyclic ring attached to the main quinazoline structure is a key determinant of biological activity.

| Compound | Structure | % Edema Inhibition | Reference |

| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Not available in search results | 32.5 | nih.gov |

| Phenylbutazone (Standard) | Not available in search results | 38.9 | nih.gov |

Anticonvulsant Activity Studies

The quest for novel anticonvulsant agents has led researchers to explore various quinazolinone derivatives. Analogues of this compound have shown potential in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govnih.gov The substitution pattern on the quinazoline ring system is critical in determining both the efficacy and neurotoxicity of these compounds. nih.govnih.gov

One study on 2,3-disubstituted quinazolinone derivatives reported that compounds with a 3-o-chlorophenyl group exhibited good protection against MES- and scMet-induced seizures in mice, coupled with relatively low neurotoxicity. researchgate.net While the substitution is at the 3-position, it underscores the importance of the chlorophenyl moiety in this pharmacological context.

Another investigation into novel 4(3H)-quinazolinone analogues revealed that certain derivatives provided significant protection (70-100%) against PTZ-induced seizures. researchgate.net For instance, compound 12 , N-(3,4,5,6-tetrachlorophthalimido)-2-[(3-phenyl-4-oxo-6-methyl-3H-quinazolin-2-yl)-thio]acetamide, showed an ED₅₀ of 457 mg/kg, and compound 38 , 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione, had an ED₅₀ of 251 mg/kg in the PTZ test. researchgate.net

| Compound | Test Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI) | Reference |

| Compound 12 | PTZ | 457 | 562 | 1.22 | researchgate.net |

| Compound 38 | PTZ | 251 | 447 | 1.78 | researchgate.net |

| Phenytoin | MES | - | - | - | nih.gov |

| Carbamazepine | MES | - | - | - | nih.gov |

Antitubercular/Antimycobacterial Activity Against Mycobacterium Strains

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. Quinazoline derivatives have been identified as a promising class of compounds in this regard. nih.govnih.gov The conversion of a 4-oxo group to a 4-thione in the quinazoline ring has been reported to generally enhance antimycobacterial activity.

A study on novel quinazolinones demonstrated that some derivatives exhibit significant activity against M. tuberculosis, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL, and this activity was maintained against drug-resistant strains. nih.gov Another investigation of [(2-chloroquinolin-3-yl)methyl] thiocarbamide derivatives found that compounds with two halogen atoms in the phenyl rings exhibited an MIC of 50 μg/mL against M. tuberculosis. nih.gov

More specifically, a series of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline (B57606) derivatives were synthesized and evaluated for their antitubercular effects. frontiersin.org Within this series, compounds with a 4-chlorophenyl substituent showed notable activity. For instance, a 6-bromoquinoline (B19933) derivative with a 4-chlorophenyltriazole substituent exhibited a potent MIC value of 15 μg/mL against M. tuberculosis. frontiersin.org

| Compound/Analogue | Mycobacterium Strain | MIC (μg/mL) | Reference |

| Quinazolinone derivatives | M. tuberculosis (drug-resistant) | as low as 6.25 | nih.gov |

| Dihalogenated [(2-chloroquinolin-3-yl)methyl] thiocarbamide | M. tuberculosis (ATCC-25177) | 50 | nih.gov |

| 6-bromoquinoline with 4-chlorophenyltriazole substituent | M. tuberculosis | 15 | frontiersin.org |

| 4-carboxyquinoline with 4-chlorophenyltriazole substituent | M. tuberculosis | 62.5 | frontiersin.org |

Antioxidant Capacity Determinations

The antioxidant potential of this compound analogues has been investigated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals is a key measure of their antioxidant capacity.

Research has shown that the conversion of a quinazolin-4(3H)-one to a quinazolin-4(3H)-thione can enhance antioxidant activity. mdpi.com In a study of 2-pentylquinazolin-4(3H)-one and its thione analogue, the thione derivative exhibited excellent antioxidant potency. mdpi.com

Furthermore, the substitution pattern on the phenyl ring of 2-phenylquinazolin-4(3H)-ones significantly influences their antioxidant properties. The presence of hydroxyl groups, particularly in the ortho or para positions, is crucial for potent radical scavenging activity. researchgate.netnih.gov For instance, dihydroxy-substituted quinazolinones have shown very low EC₅₀ values in the DPPH assay, indicating strong antioxidant potential. nih.gov While specific IC₅₀ values for this compound were not found, a study on various 2,3-disubstituted quinazolinones reported that most derivatives exhibited very good DPPH-radical-scavenging effects. mdpi.com

| Compound/Analogue | Assay | IC₅₀/EC₅₀ (µM) | Reference |

| 2-Pentylquinazoline-4(3H)-thione | DPPH | - | mdpi.com |

| 2,3-Dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | 7.5 | nih.gov |

| 2,5-Dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | 7.4 | nih.gov |

| 3,4-Dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | 7.2 | nih.gov |

Insecticidal Properties and Agricultural Bioefficacy

The search for new and effective insecticides is crucial for crop protection. Quinazoline and its derivatives have emerged as a promising scaffold for the development of novel insecticidal agents.

While specific data on the insecticidal activity of this compound against Aphis craccivora is not available, related studies on other heterocyclic compounds provide valuable insights. For example, a study on pyridine (B92270) derivatives demonstrated that compounds containing a 4-chlorophenyl group exhibited significant toxicological activity against both nymphs and adults of the cowpea aphid, Aphis craccivora. nih.gov One such derivative, a cyano-pyridine with a 4-chlorophenyl substituent, showed a high level of insecticidal activity with an LC₅₀ value of 0.080 mg/L against nymphs. nih.gov

Another study on N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide reported an LC₅₀ value of 0.029 ppm against nymphs of Aphis craccivora after 24 hours, which was more potent than the commercial insecticide acetamiprid. aun.edu.eg These findings suggest that the inclusion of a chlorophenyl moiety in heterocyclic structures can be a viable strategy for developing potent insecticides. Further research is warranted to explore the insecticidal potential of this compound analogues.

| Compound/Analogue | Target Pest | LC₅₀ (mg/L or ppm) | Reference |

| Cyano-pyridine with 4-chlorophenyl group (1f) | Aphis craccivora (nymphs) | 0.080 | nih.gov |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (nymphs, 24h) | 0.029 ppm | aun.edu.eg |

| Acetamiprid (Standard) | Aphis craccivora (nymphs, 24h) | 0.045 ppm | aun.edu.eg |

Conclusion

The chemical compound 2-(2-chlorophenyl)quinazoline-4(3H)-thione stands as a promising scaffold in medicinal chemistry. Its structural relationship to a class of compounds with a proven and wide array of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects, makes it a subject of significant research interest. Further investigation into its synthesis, characterization, and preclinical pharmacological profile, coupled with molecular modeling studies, will be instrumental in unlocking its full therapeutic potential.

Mechanistic Elucidation and Structure Activity Relationship Sar Generalizations

Correlation of Molecular Structure with Observed Biological Potency

The biological potency of quinazoline (B50416) derivatives is intricately linked to their molecular architecture. For the thione series, the presence and nature of substituents on the quinazoline core and the 2-aryl ring are critical determinants of activity.

Studies on a series of 4-alkyl(aryl)thioquinazoline derivatives have shed light on their anti-proliferative activities. For instance, certain derivatives have shown high efficacy against prostate cancer (PC3) cells. nih.gov While specific data for 2-(2-chlorophenyl)quinazoline-4(3H)-thione is not extensively documented in this particular study, the general findings suggest that the nature of the substituent at position 4 and the pattern of substitution on the quinazoline ring significantly influence cytotoxicity.

In the broader family of quinazolinones, the substitution at position 2 with an aryl group is a common feature for various biological activities, including anticancer effects. For example, some 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives have exhibited broad-spectrum antitumor activity, with the nature of the substituents at positions 2 and 3 being crucial for cytotoxicity. researchgate.net Research on 2-thioxoquinazolin-4-one conjugates has also identified compounds with notable anticancer activity. mdpi.com

The antimicrobial potential of the quinazolinethione scaffold has also been explored. A series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives demonstrated strong activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov This suggests that the quinazoline-4(3H)-thione core is a viable pharmacophore for developing antimicrobial agents.

A summary of the biological activities of related quinazoline derivatives is presented in the table below.

| Compound Class | Biological Activity | Key Findings | Reference |

| 4-Alkyl(aryl)thioquinazoline derivatives | Anti-proliferative (PC3 cells) | Substituents at position 4 and on the quinazoline ring are key for activity. | nih.gov |

| 2,3-Disubstituted-6-iodo-3H-quinazolin-4-ones | Antitumor | Substituents at positions 2 and 3 are critical for cytotoxicity. | researchgate.net |

| 2-Thioxoquinazolin-4-one conjugates | Anticancer | Benzimidazole-quinazolinone derivatives showed notable activity. | mdpi.com |

| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Antimicrobial | Broad-spectrum activity against bacteria and fungi. | nih.gov |

Identification of Pharmacophoric Features for Specific Activities

Pharmacophore modeling helps in identifying the essential structural features required for a specific biological activity. For quinazoline derivatives, the core heterocyclic system often acts as a scaffold, with substituents providing the necessary interactions with biological targets.

For anticancer activity, key pharmacophoric features often include:

A hydrogen bond donor/acceptor site, typically the N-H group at position 3 and the C=O or C=S group at position 4.

An aromatic ring system (the quinazoline core) for hydrophobic and stacking interactions.

Substituents at position 2 that can modulate activity and selectivity.

Substituents at other positions (e.g., 6, 7, 8) that can fine-tune the physicochemical properties and biological activity.

In the context of soluble epoxide hydrolase (sEH) inhibition by quinazolin-4(3H)-one derivatives, a secondary pharmacophore has been proposed where the quinazolinone ring is approximately 7 Å away from a primary amide pharmacophore. ijpscr.info While this is for the oxo-analogue, it provides a framework for understanding how the quinazoline scaffold can be oriented within a binding site.

For antimicrobial activity, the quinazolinone scaffold itself is considered a promising class of substances. mdpi.com The nature and number of substituents on the quinazolinone nucleus are known to influence the antimicrobial effect. mdpi.com

Insights into Target Interaction Mechanisms from Computational and Experimental Data

Computational and experimental studies have provided valuable insights into how quinazoline derivatives interact with their biological targets. Molecular docking studies have been instrumental in predicting the binding modes of these compounds.

For instance, molecular docking of quinazolin-4(3H)-one derivatives into the active site of soluble epoxide hydrolase (sEH) has indicated that the quinazolinone ring serves as a suitable scaffold for developing inhibitors. ijpscr.info Similarly, docking studies of 2-(4-fluorophenyl)-quinazolin-4(3H)-one with tyrosinase revealed that the compound could block the enzyme's catalytic center, affecting the mass transfer rate. nih.gov These studies highlight the importance of the quinazoline core in anchoring the molecule within the target's binding site.

Experimental data from enzyme inhibition assays have corroborated these computational findings. For example, kinetic studies showed that 2-(4-fluorophenyl)-quinazolin-4(3H)-one is a reversible mixed-type inhibitor of tyrosinase. nih.gov In another study, certain 2,3-disubstituted quinazolin-4(3H)-one derivatives were identified as potent inhibitors of multiple tyrosine kinases, including CDK2, HER2, and EGFR. nih.gov Docking analysis revealed that these compounds could act as either ATP-competitive (type-I) or non-competitive (type-II) inhibitors depending on the specific kinase and the substitution pattern. nih.gov

The mechanism of anticancer activity for some quinazolinones has been linked to the induction of apoptosis. For example, certain quinazolinone-based rhodanines were found to trigger oxidative stress and exhibit pro-apoptotic activity in cancer cells. nih.gov

The following table summarizes the targets and proposed mechanisms for related quinazoline derivatives.

| Compound Class | Target | Proposed Mechanism of Action | Reference |

| Quinazolin-4(3H)-one derivatives | Soluble Epoxide Hydrolase (sEH) | Inhibition of the enzyme, with the quinazolinone ring acting as a scaffold. | ijpscr.info |

| 2-(4-Fluorophenyl)-quinazolin-4(3H)-one | Tyrosinase | Reversible mixed-type inhibition, blocking the catalytic center. | nih.gov |

| 2,3-Disubstituted quinazolin-4(3H)-ones | Tyrosine Kinases (CDK2, HER2, EGFR) | ATP-competitive or non-competitive inhibition. | nih.gov |

| Quinazolinone-based rhodanines | Cancer Cells | Induction of apoptosis and oxidative stress. | nih.gov |

| 2-Thioxoquinazolin-4-one conjugates | RAF kinase | Inhibition of the kinase, leading to G2/M phase cell cycle arrest and apoptosis. | mdpi.com |

Impact of the 2-Chlorophenyl Moiety on Bioactivity Profiles

The presence and position of the chloro group on the 2-phenyl ring can have a profound impact on the biological activity of quinazoline derivatives. The ortho-positioning of the chlorine atom in this compound is particularly noteworthy.

In a study of novel 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives as anti-inflammatory agents, the nature of the substituent on the 2-position was found to be critical for cyclooxygenase (COX) inhibitory activity. researchgate.net While this study focused on a different substitution pattern at the 3-position, it underscores the importance of the 2-position substituent.

The introduction of a chloro group can influence the compound's electronic properties, lipophilicity, and steric hindrance, all of which can affect its interaction with biological targets. For instance, in a series of thioquinazoline-N-aryl-acetamide derivatives investigated as anti-SARS-CoV-2 agents, the presence of a 2-chloro substituent on the terminal phenyl ring led to a decrease in antiviral activity compared to other substituents. nih.gov This suggests that the electronic and steric effects of the chloro group at this position were not favorable for this particular activity.

Conversely, in the context of anticancer activity, the presence of a halogen, including chlorine, on the 2-phenyl ring of quinazolinone derivatives has often been associated with enhanced potency. Structure-activity relationship studies on quinazoline-2,4(1H, 3H)-diones revealed that o- or m-chlorophenethyl substitutions at the 3-position resulted in the most potent compounds against various human tumor cell lines. nih.gov Although this pertains to a different position and a slightly different scaffold, it highlights the potential positive contribution of a chlorophenyl moiety to anticancer activity.

Future Perspectives and Therapeutic Applications of 2 2 Chlorophenyl Quinazoline 4 3h Thione Derivatives

Strategies for Lead Optimization and Drug Candidate Development

The development of 2-(2-chlorophenyl)quinazoline-4(3H)-thione derivatives into viable drug candidates hinges on strategic lead optimization to enhance their efficacy, selectivity, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the quinazoline (B50416) core to improve its therapeutic potential. nih.govnih.gov

Key strategies for lead optimization include:

Modification of the Quinazoline Scaffold: Altering substituents on the quinazoline ring can significantly impact biological activity. wisdomlib.org For instance, the introduction of different functional groups at various positions of the quinazoline nucleus can modulate the compound's interaction with its biological target. nih.gov SAR studies have shown that positions 2, 6, and 8 are often crucial for pharmacological activity. nih.gov

Bioisosteric Replacement: Replacing the thione group with other functional groups, such as an oxo or amino group, can alter the compound's physicochemical properties and biological activity. For example, quinazolin-4(3H)-one derivatives have been extensively studied and have shown a wide array of pharmacological effects. nih.gov

Introduction of Diverse Substituents: The 2-chlorophenyl group at the 2-position is a key feature. Modifications to this phenyl ring, such as altering the position or nature of the halogen, or introducing other substituents, can fine-tune the compound's activity. Additionally, substitutions at the N-3 position of the quinazoline ring can be explored to enhance potency and selectivity. nih.gov

A study on 4(3H)-quinazolinone derivatives for antibacterial activity explored 77 variants, leading to the discovery of a compound with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), good oral bioavailability, and efficacy in a mouse infection model. nih.govresearchgate.net This highlights the potential of systematic modifications to yield promising drug candidates.

Exploration of Novel Biological Targets and Therapeutic Areas

While quinazoline derivatives are well-known for their anticancer and antimicrobial activities, the unique structural features of this compound and its analogs may allow them to interact with novel biological targets, opening up new therapeutic avenues. nih.govnih.gov

Potential new therapeutic areas and biological targets include:

Neurodegenerative Diseases: The lipophilic nature of quinazolinones suggests they may be able to cross the blood-brain barrier, making them suitable for targeting central nervous system (CNS) disorders. nih.gov A lead optimization study of quinazoline derivatives identified multi-targeting agents for Alzheimer's disease by inhibiting human cholinesterases and β-secretase. nih.gov

Antiviral Agents: Some quinazoline derivatives have demonstrated antiviral activity. mdpi.com Further investigation into the potential of this compound derivatives against a range of viruses could be a fruitful area of research.

Cardiovascular Diseases: Certain quinazoline derivatives have been investigated as Na+/H+ exchanger isoform 1 (NHE-1) inhibitors, a target for cardiovascular diseases. nih.gov Novel derivatives have shown nanomolar activity and antiplatelet effects. nih.gov

Inflammatory Conditions: Quinazolinone derivatives have shown anti-inflammatory properties, and molecular docking studies suggest they can interact with enzymes like COX-2. nih.gov This opens the possibility of developing new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The diverse biological activities of quinazolines suggest that a broad screening approach against various targets could uncover unexpected and valuable therapeutic applications.

Translational Research and Preclinical Development Considerations

The successful translation of a promising compound from the laboratory to the clinic requires rigorous preclinical development. This phase involves a comprehensive evaluation of the compound's in vivo efficacy, safety, and pharmacokinetic profile. nih.govnih.gov

Key considerations for the preclinical development of this compound derivatives include:

In Vivo Efficacy Studies: Animal models of relevant diseases are crucial to confirm the therapeutic potential observed in in vitro assays. For example, a study on a 4(3H)-quinazolinone derivative demonstrated its efficacy in a mouse peritonitis model of infection. nih.gov

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential. Studies have investigated the in vivo metabolism of quinazolinone derivatives in rats to identify major metabolites and understand their biotransformation pathways. nih.govbau.edu.tr Optimization of these properties is often necessary to ensure adequate drug exposure at the target site. mdpi.com

Toxicity and Safety Pharmacology: A thorough assessment of a compound's potential toxicity is required. This includes determining the median lethal dose (LD50) and evaluating effects on major organ systems. nih.gov For instance, a study on a 2-aminoquinazolin-4(3H)-one derivative found an approximate lethal dose greater than 500 mg/kg in rats, indicating a good safety profile. mdpi.com

The data gathered during preclinical development is critical for obtaining regulatory approval to initiate clinical trials in humans.

Potential for Combination Therapies and Synergistic Effects

Combining therapeutic agents is a common strategy to enhance efficacy, overcome drug resistance, and reduce side effects. Derivatives of this compound could be valuable components of combination therapies.

Potential applications in combination therapies include:

Cancer Treatment: In oncology, combination therapy is the standard of care for many cancers. Quinazoline-based EGFR inhibitors like erlotinib (B232) are sometimes used in combination with other chemotherapeutic agents. nih.gov A this compound derivative with a novel mechanism of action could be combined with existing anticancer drugs to achieve synergistic effects.

Infectious Diseases: To combat antimicrobial resistance, combination therapy is increasingly important. A quinazolinone derivative with antibacterial activity could be paired with another antibiotic to broaden the spectrum of activity or to overcome resistance mechanisms.

Inflammatory Diseases: In the treatment of chronic inflammatory conditions, combining drugs with different mechanisms of action can lead to better disease control. A quinazolinone-based anti-inflammatory agent could be used alongside corticosteroids or other immunomodulators.

The exploration of synergistic interactions between this compound derivatives and other drugs could significantly expand their therapeutic utility.

Q & A

Q. What are the common synthetic routes for 2-(2-chlorophenyl)quinazoline-4(3H)-thione?

The compound is typically synthesized via cyclization reactions. A standard method involves reacting anthranilic acid derivatives with 2-chlorobenzoyl chloride in pyridine to form a 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one intermediate. Subsequent treatment with thiourea or phosphorus pentasulfide introduces the thione moiety . Microwave-assisted synthesis has been shown to improve yields (e.g., from 65% to 85%) and reduce reaction time (from 12 hours to 30 minutes) compared to conventional heating .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., distinct shifts at δ 7.2–8.5 ppm for chlorophenyl protons) .

- IR Spectroscopy : Detection of C=S stretching vibrations (~1,200–1,250 cm⁻¹) and NH absorptions (~3,200 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding reactivity .

Q. What are the primary biological applications of this compound in research?

It is investigated as a scaffold for antimicrobial agents. Derivatives exhibit activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Candida albicans (MIC: 16–64 µg/mL) via inhibition of fungal lanosterol 14α-demethylase .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Catalysis : Use of Bleaching Earth Clay (pH 12.5) in PEG-400 improves regioselectivity in thione formation .

- Microwave irradiation : Reduces side reactions (e.g., hydrolysis) and increases purity by 15–20% .

Q. How can conflicting structural data from NMR and X-ray crystallography be resolved?

Discrepancies (e.g., tautomeric forms in solution vs. solid state) require cross-validation:

Q. What mechanistic insights explain its antimicrobial activity?

Molecular docking studies suggest the chlorophenyl group interacts with hydrophobic pockets of bacterial DNA gyrase (binding energy: −9.2 kcal/mol), while the thione moiety chelates Mg²⁺ ions in fungal CYP51 . Structure-activity relationship (SAR) analysis shows electron-withdrawing substituents (e.g., NO₂ at position 6) enhance potency by 2–4 fold .

Q. How can instability issues during storage be mitigated?

Q. What strategies address contradictions in bioactivity data across studies?

- Standardized assays : Use broth microdilution (CLSI guidelines) instead of disc diffusion to minimize variability .

- Synergistic studies : Test combinations with known antibiotics (e.g., ciprofloxacin) to clarify mechanisms .

Q. How do computational methods (e.g., DFT) enhance understanding of its reactivity?

DFT studies at the B3LYP/6-31G(d) level predict nucleophilic attack sites (e.g., C4-thione sulfur) and frontier molecular orbitals (HOMO-LUMO gap: 4.1 eV), guiding electrophilic substitution reactions .

Q. What experimental designs are recommended for structural modifications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.